3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a nitrofuran moiety with an imidazoquinazolinone scaffold, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with imidazo[1,2-c]quinazolin-2(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoquinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular macromolecules such as DNA, proteins, and lipids. This oxidative damage can result in cell death, making the compound a potential candidate for antibacterial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with antibacterial properties.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Ranbezolid: An oxazolidinone class antibacterial agent containing a nitrofuran moiety.
Uniqueness
3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its combined imidazoquinazolinone and nitrofuran structure, which imparts distinct biological activities. Its ability to generate ROS and cause oxidative damage sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C15H8N4O4 |
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Molecular Weight |
308.25 g/mol |
IUPAC Name |
(3E)-3-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C15H8N4O4/c20-15-12(7-9-5-6-13(23-9)19(21)22)18-8-16-11-4-2-1-3-10(11)14(18)17-15/h1-8H/b12-7+ |
InChI Key |
SVJRCVUCPBBRCT-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NC(=O)/C(=C\C4=CC=C(O4)[N+](=O)[O-])/N3C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=O)C(=CC4=CC=C(O4)[N+](=O)[O-])N3C=N2 |
Origin of Product |
United States |
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